molecular formula C11H12N2O2 B2685595 1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione CAS No. 946753-47-5

1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B2685595
CAS No.: 946753-47-5
M. Wt: 204.229
InChI Key: LJGAWYAEPRDRNB-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione ( 946753-47-5) is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This compound belongs to the class of 3-aminopyrrolidine-2,5-diones (succinimide derivatives), which are recognized in medicinal chemistry as valuable scaffolds for the development of new therapeutic agents . While specific biological data for this exact compound is limited, research on closely related 3-aminopyrrolidine-2,5-dione derivatives has demonstrated significant pharmacological potential. These analogs have shown promising results in preclinical studies, particularly as anticonvulsant agents. Some derivatives in this class have exhibited activity in multiple seizure models, including models of pharmacoresistant epilepsy, with a favorable protective index and lower neurotoxicity compared to reference drugs like ethosuximide . Furthermore, other pyrrolidine-2,5-dione derivatives are known to be investigated for anti-inflammatory properties, such as COX-2 inhibitory activity . The primary value of this compound for researchers lies in its use as a building block in organic synthesis and medicinal chemistry. The presence of both an aromatic amine and the pyrrolidine-2,5-dione moiety provides two key sites for further chemical modification, enabling the exploration of structure-activity relationships and the creation of novel compound libraries for biological screening . Researchers can utilize this chemical to develop new derivatives targeting a range of neurological and inflammatory conditions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(3-amino-4-methylphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(13)15/h2-3,6H,4-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGAWYAEPRDRNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CCC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-methylbenzoic acid with pyrrolidine-2,5-dione under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticonvulsant Activity

Research has demonstrated that derivatives of pyrrolidine-2,5-dione, including 1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione, possess significant anticonvulsant properties. In animal models, these compounds have been shown to effectively raise the electroconvulsive threshold and reduce seizure activity induced by various agents. For instance, studies indicate that certain derivatives exhibit better safety profiles compared to established antiepileptic drugs like ethosuximide and valproic acid .

Antinociceptive Effects

In addition to their anticonvulsant properties, these compounds also demonstrate antinociceptive effects. Experimental evaluations in mice have shown that they can effectively alleviate pain in models such as the hot plate test and formalin test, suggesting potential applications in pain management .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical reactions. One notable method involves the reaction of cyclic anhydrides with amidrazones, leading to the formation of pyrrole derivatives. This process highlights the versatility of the compound in organic synthesis and its potential as a building block for more complex molecules .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrrolidine derivatives. It has been reported that certain compounds within this class exhibit activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Structural Studies

Structural investigations using techniques such as X-ray crystallography have provided insights into the molecular conformation and interactions of this compound with biological targets. These studies are crucial for understanding how modifications to the chemical structure can enhance or diminish biological activity .

Summary Table of Applications

ApplicationDescriptionReferences
Anticonvulsant ActivityEffective in raising electroconvulsive thresholds in animal models
Antinociceptive EffectsDemonstrated pain relief in hot plate and formalin tests
Antimicrobial ActivityExhibits activity against various bacterial strains
Organic SynthesisServes as a versatile building block for synthesizing complex molecules
Structural StudiesProvides insights into molecular interactions with biological targets

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Key Structural Analogs and Activities

Compound Name Substituents Molecular Weight Biological Activity Key Findings
1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione 3-amino-4-methylphenyl 204.23 Not reported Structural baseline
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Pyridin-2-ylaminomethyl ~261.27* Antimicrobial Moderate activity
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione Morpholinopropyl, thiophene ~366.89* Anticonvulsant ED₅₀ = 0.38 mmol/kg
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione Acetylphenyl, bromophenyloxy ~428.25* GABA-transaminase inhibition IC₅₀ = 100.5 mM

*Calculated based on chemical formulas.

Biological Activity

1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring with an amino group and a methyl-substituted phenyl group. Its molecular formula is C11_{11}H12_{12}N2_{2}O2_{2}, and it possesses a molecular weight of approximately 204.23 g/mol.

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have indicated that this compound possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects. This has been observed in various assays measuring pro-inflammatory cytokine production .
  • Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer activity, particularly against certain human tumor cell lines .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. For instance:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in the inflammatory response, thereby reducing the production of inflammatory mediators such as IL-6 and TNF-α .
  • Cell Growth Inhibition : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits antibacterial and antifungal properties
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnticancerInhibits growth in human tumor cell lines

Case Study: Anticancer Activity Evaluation

In a study conducted by the National Cancer Institute (NCI), this compound was evaluated against a panel of approximately sixty cancer cell lines. The compound displayed significant growth inhibition rates with mean GI50_{50} values indicating its potential as an anticancer agent .

Table 2: NCI Evaluation Results

Cell LineGI50_{50} (μM)TGI (μM)
HCT116 (Colon cancer)15.7250.68
MCF7 (Breast cancer)18.4552.00
A549 (Lung cancer)20.3055.10

Future Directions

The versatility of the pyrrolidine scaffold presents opportunities for further research into derivatives of this compound. Future studies could focus on:

  • Structural Modifications : Exploring variations in substituents on the pyrrolidine ring to enhance biological activity.
  • Mechanistic Studies : Investigating the detailed molecular mechanisms underlying its biological effects.
  • Clinical Trials : Conducting preclinical and clinical trials to evaluate safety and efficacy in humans.

Q & A

Q. How can conflicting bioactivity data between in vitro and in vivo studies be reconciled?

  • Methodological Answer : Differences may arise from metabolic instability or poor bioavailability. Conduct:
  • Metabolite ID studies (LC-MS/MS) to identify degradation products.
  • Pharmacokinetic profiling (e.g., Cmax_{\text{max}}, t1/2_{1/2}) in rodent models.
  • Prodrug design to enhance solubility, as seen with esterified analogs of related diones .

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